UNC0224

Overview

Description

Mechanism of Action

Target of Action

UNC0224 primarily targets histone methyltransferase G9a and GLP (G9a-like protein) . These enzymes play a crucial role in the methylation of histone proteins, specifically at the lysine 9 residue of histone 3 (H3K9), which influences gene expression .

Mode of Action

This compound inhibits G9a and GLP by binding to these enzymes, thereby preventing them from methylating their target histones . The inhibition of G9a and GLP by this compound is highly selective, with the compound showing little to no activity against other histone methyltransferases such as SET7/9, SET8/PreSET7, and PRMT3 .

Biochemical Pathways

By inhibiting G9a and GLP, this compound affects the methylation status of histone proteins, specifically at the H3K9 site . This can lead to changes in the structure of chromatin and the regulation of gene expression. The exact downstream effects can vary depending on the specific genes affected and the cellular context.

Pharmacokinetics

It is known that the compound is soluble in dmso, dmf, and ethanol , which suggests that it could be administered in a variety of ways and could have good bioavailability.

Result of Action

The inhibition of G9a and GLP by this compound can lead to changes in gene expression, which can have various cellular effects. For example, in the context of cancer, the overexpression of G9a and GLP is associated with metastasis, stemness, and therapy resistance . Therefore, the inhibition of these enzymes by this compound could potentially have anti-tumor effects .

Biochemical Analysis

Biochemical Properties

UNC0224 interacts with the G9a enzyme, a histone methyltransferase, and inhibits its function . The compound has a Ki of 2.6 nM, an IC50 of 15 nM, and a Kd of 23 nM . It also potently inhibits GLP, a closely-related H3K9 histone methyltransferase, with assay-dependent IC50 values of 20-58 nM .

Cellular Effects

This compound has been shown to influence cell function by altering gene expression. It does this by inhibiting the function of G9a, a histone methyltransferase that can mono-, di-, and tri-methylate the lysine 9 residue of histone 3 (H3K9) to influence gene expression . In several types of cancer, the overexpression of EHMT1 and EHMT2 is associated with metastasis, stemness, and therapy resistance .

Molecular Mechanism

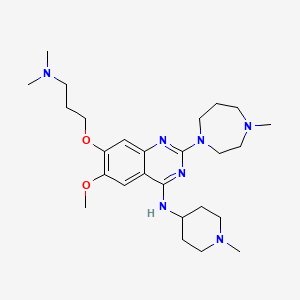

This compound exerts its effects at the molecular level by binding to the G9a enzyme and inhibiting its function . The X-ray crystal structure of the G9a-UNC0224 complex showed that the 7-dimethylaminopropoxy group of this compound is responsible for important interactions with the lysine-binding channel of this enzyme .

Preparation Methods

The synthesis of UNC0224 involves several steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

UNC0224 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . Common reagents used in these reactions include nucleophiles and electrophiles that target specific sites on the molecule . The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

UNC0224 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer biology, and stem cell research . In epigenetics, this compound is used to study the role of histone methylation in gene expression and chromatin structure . In cancer biology, it has been shown to inhibit the growth of cancer cells by reducing the expression of genes associated with metastasis and therapy resistance . In stem cell research, this compound is used to reprogram somatic cells into pluripotent stem cells, which can then be differentiated into various cell types for therapeutic purposes .

Comparison with Similar Compounds

UNC0224 is unique among histone methyltransferase inhibitors due to its high specificity and potency for EHMT1 and EHMT2 . Similar compounds include BIX-01294, UNC0638, and A-366, which also inhibit histone methyltransferases but with different selectivity profiles and potencies . For example, BIX-01294 is less selective and inhibits other methyltransferases in addition to EHMT1 and EHMT2 . UNC0638 is more selective but less potent compared to this compound . A-366 has a similar potency but different selectivity profile, making this compound a valuable tool for studying the specific roles of EHMT1 and EHMT2 in various biological processes .

Properties

IUPAC Name |

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUGRBSBIXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658050 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197196-48-7 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?

A: this compound acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]

Q2: How does the structure of this compound relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?

A: The initial discovery of this compound stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in this compound was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.

Q3: Was the binding mode of this compound to G9a investigated, and if so, what insights were gained from these studies?

A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)